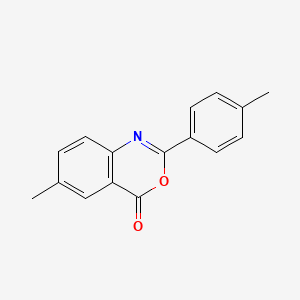

6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Beschreibung

BenchChem offers high-quality 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-methyl-2-(4-methylphenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-3-6-12(7-4-10)15-17-14-8-5-11(2)9-13(14)16(18)19-15/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXKKNQUHOSOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unraveling the Enigmatic Mechanism of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide

Introduction: A Tale of Mistaken Identity and a New Path Forward

In the landscape of neuropharmacological research, the compound 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, also widely known by its synonym URB754, presents a compelling case study in the rigors of scientific investigation. Initially heralded as a potent and selective inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system, subsequent research has unveiled a more complex and nuanced reality. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, navigating the history, controversy, and current understanding of this molecule's mechanism of action. We will dissect the initial hypothesis, the critical discovery that reshaped our understanding, and propose a well-supported alternative mechanism, providing the experimental frameworks necessary to explore this new direction.

The Initial Hypothesis and Subsequent Retraction: The Case of MGL Inhibition

The endocannabinoid system, a crucial regulator of numerous physiological processes, relies on the delicate balance of endocannabinoid synthesis and degradation. A primary enzyme in this pathway is monoacylglycerol lipase (MGL), which hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL is a promising therapeutic strategy for a variety of disorders by elevating 2-AG levels.

Early reports identified 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (URB754) as a potent, noncompetitive inhibitor of MGL. However, these initial findings proved difficult to replicate, with subsequent studies demonstrating that highly purified URB754 failed to inhibit recombinant MGL or 2-AG hydrolysis in brain preparations[1][2].

This discrepancy led to a critical investigation of the commercial batches of URB754 used in the initial studies. A pivotal 2007 study by Tarzia and colleagues identified a bioactive impurity, bis(methylthio)mercurane, as the true source of the observed MGL inhibition[3]. This organomercurial compound was found to be a highly potent MGL inhibitor, while the purified 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one was inactive[3][4].

dot graph TD { subgraph "Initial (Refuted) Hypothesis" A["6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (URB754)"] --x B["Monoacylglycerol Lipase (MGL)"]; B --|> C["2-Arachidonoylglycerol (2-AG) Degradation"]; C --> D["Decreased 2-AG Levels"]; end

} caption: "The mistaken identity of URB754's MGL inhibitory activity."

Data Summary: URB754 vs. Bioactive Impurity

| Compound | Target | Reported IC50 | Citation |

| 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (Purified) | Monoacylglycerol Lipase (MGL) | Inactive at concentrations up to 100 µM | [4] |

| bis(methylthio)mercurane (Impurity) | Monoacylglycerol Lipase (MGL) | 11.9 ± 1.1 nM | [3] |

| 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one | Fatty Acid Amide Hydrolase (FAAH) | 32 µM | [4] |

| 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one | Cannabinoid Receptor 1 (CB1) | 3.8 µM (weak binding) | [4] |

This critical finding underscores the importance of compound purity in pharmacological studies and effectively closed the chapter on 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one as a direct MGL inhibitor.

A New Direction: The Benzoxazinone Scaffold and Serine Protease Inhibition

With the MGL hypothesis refuted, the scientific narrative shifts to a more plausible mechanism of action rooted in the inherent chemical properties of the 3,1-benzoxazin-4-one scaffold. This class of compounds is well-documented as a potent inhibitor of serine proteases.

Serine proteases are a large family of enzymes that play critical roles in a vast array of physiological and pathological processes, including inflammation, coagulation, and complement activation. The 4H-3,1-benzoxazin-4-one ring system acts as a "warhead," acylating the active site serine residue of these proteases, leading to their inhibition. This interaction is often kinetically competitive and can be considered an alternate substrate inhibition mechanism with slow deacylation.

dot graph TD { subgraph "Proposed Mechanism of Action" A["6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one"] --> B("Serine Protease (e.g., Elastase, C1r)"); B --|> C{"Active Site Serine"}; A --|> D{"Acylation of Serine Residue"}; C -- D; D --> E["Inhibited Enzyme-Inhibitor Complex"]; end

} caption: "Proposed serine protease inhibition by acylation."

The inhibitory potency and selectivity of benzoxazinones are influenced by the substituents on the heterocyclic ring system. For instance, electron-withdrawing groups at position 2 can enhance inhibitory activity by increasing the rate of acylation. This established pharmacology of the benzoxazinone class strongly suggests that 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one likely functions as a serine protease inhibitor.

Experimental Protocols for Mechanistic Elucidation

To rigorously test the hypotheses surrounding 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, well-defined experimental protocols are essential. The following section provides detailed methodologies for assessing its activity, or lack thereof, against MGL and for characterizing its potential as a serine protease inhibitor.

Synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones can be achieved through several established routes, often starting from the corresponding anthranilic acid derivative. A common and effective method involves the cyclization of an N-acylanthranilic acid.

Step-by-Step Methodology:

-

N-acylation of 5-methylanthranilic acid:

-

Dissolve 5-methylanthranilic acid in a suitable aprotic solvent such as pyridine or dichloromethane.

-

Add p-toluoyl chloride dropwise to the solution at 0°C with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the N-(p-toluoyl)-5-methylanthranilic acid with an organic solvent.

-

Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate.

-

Purify the product by recrystallization or column chromatography.

-

-

Cyclization to the benzoxazinone:

-

Reflux the purified N-(p-toluoyl)-5-methylanthranilic acid with a dehydrating agent such as acetic anhydride or thionyl chloride.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the excess dehydrating agent under reduced pressure.

-

The resulting solid is the crude 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a highly pure compound for biological testing.

-

Causality Behind Experimental Choices: The two-step process ensures the formation of the desired product with high purity. The initial N-acylation specifically links the p-tolyl moiety to the nitrogen of the anthranilic acid. The subsequent cyclization, driven by a dehydrating agent, forms the characteristic benzoxazinone ring. Purification at each step is critical to remove unreacted starting materials and byproducts, ensuring that the final compound is free of contaminants that could lead to misleading biological data, as was the case with the initial MGL studies.

dot graph TD { subgraph "Synthesis Workflow" A["5-Methylanthranilic Acid"] -->|p-Toluoyl Chloride, Pyridine| B["N-(p-toluoyl)-5-methylanthranilic acid"]; B -->|Acetic Anhydride, Reflux| C["6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one"]; end

} caption: "General synthesis route for the target compound."

Protocol for Monoacylglycerol Lipase (MGL) Activity Assay (Fluorometric)

This protocol is designed to definitively assess whether a highly purified sample of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one inhibits MGL activity.

Materials:

-

Recombinant human or rat MGL

-

Fluorogenic MGL substrate (e.g., 4-methylumbelliferyl butyrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

-

Test compound (highly purified 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one) dissolved in DMSO

-

Positive control inhibitor (e.g., JZL184)

-

96-well black microplate

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Prepare serial dilutions of the test compound and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well black microplate, add the assay buffer, followed by the test compound or control solutions.

-

Add the MGL enzyme to each well (except for the no-enzyme control wells) and pre-incubate for 15-30 minutes at 37°C to allow for any potential interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin kinetic measurement of the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at 37°C for a set period (e.g., 30 minutes).

-

Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO) and calculate the IC50 value if applicable.

Self-Validating System: The inclusion of a potent, known MGL inhibitor as a positive control validates the assay's ability to detect inhibition. A no-enzyme control accounts for background fluorescence. The expected outcome for highly purified 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is no significant inhibition of MGL activity.

Protocol for Serine Protease Inhibition Assay (Chromogenic)

This protocol can be adapted to test the inhibitory activity of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one against a panel of serine proteases (e.g., human leukocyte elastase, trypsin, chymotrypsin, thrombin).

Materials:

-

Target serine protease (e.g., human neutrophil elastase)

-

Chromogenic substrate specific for the target protease (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide for elastase)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 100 mM NaCl)

-

Test compound (highly purified 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one) dissolved in DMSO

-

Positive control inhibitor (a known inhibitor of the target protease)

-

96-well clear microplate

-

Absorbance microplate reader

Step-by-Step Methodology:

-

Prepare serial dilutions of the test compound and the positive control in assay buffer.

-

In a 96-well clear microplate, add the assay buffer and the test compound or control solutions.

-

Add the serine protease to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) kinetically for 15-30 minutes at 37°C.

-

Calculate the reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition and calculate the IC50 value for the test compound.

Self-Validating System: The use of a specific substrate and a known inhibitor for the chosen serine protease ensures the validity of the assay. Comparing the inhibitory profile of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one against a panel of serine proteases will help to determine its potency and selectivity.

Conclusion and Future Directions

The scientific journey of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a powerful reminder of the importance of rigorous chemical characterization and the iterative nature of scientific discovery. The initial misidentification of its mechanism of action, due to a highly potent impurity, has given way to a more chemically sound hypothesis centered on the known pharmacology of the benzoxazinone scaffold as serine protease inhibitors.

For researchers working with this compound, it is imperative to ensure its purity and to direct investigative efforts toward its effects on serine proteases. The provided protocols offer a clear path forward for validating its lack of MGL activity and for thoroughly characterizing its inhibitory profile against a panel of serine proteases. Future studies should aim to identify the specific serine protease(s) that are most potently inhibited by this molecule and to explore the structure-activity relationships of related benzoxazinones to optimize potency and selectivity. This new research trajectory holds the promise of uncovering the true therapeutic potential of this intriguing molecule.

References

-

Tarzia, G., Antonietti, F., Duranti, A., Tontini, A., Mor, M., Rivara, S., Traldi, P., Astarita, G., King, A., Clapper, J. R., & Piomelli, D. (2007). Identification of a bioactive impurity in a commercial sample of 6-methyl-2-p-tolylaminobenzo[d][3][5]oxazin-4-one (URB754). Annali di Chimica, 97(9), 887–894. [Link]

- Vertex AI Search. (2026). 6-Methyl-2-(p-Tolylamino)

- Kunitz, M. (1947). Crystalline soybean trypsin inhibitor: II. General properties. The Journal of General Physiology, 30(4), 291–310.

- Frontiers in Molecular Biosciences. (2022). Novel inhibitors and activity-based probes targeting serine proteases.

- Substituted 4H-3,1-benzoxazin-4-one Derivatives as Inhibitors of Cathepsin G. (2025). Molecules, 30(3), 643.

-

Saario, S. M., Palomäki, V., Lehtonen, M., Nevalainen, T., Järvinen, T., & Laitinen, J. T. (2006). URB754 has no effect on the hydrolysis or signaling capacity of 2-AG in the rat brain. Chemistry & Biology, 13(8), 811–814. [Link]

- Tagged Benzoxazin‐4‐Ones as Novel Activity‐Based Probes for Serine Proteases. (2014). Chemistry – A European Journal, 20(46), 15071-15076.

- Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (2021). Revista Boliviana de Química, 38(4), 184-194.

- Wikipedia. (n.d.). URB754.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 6-Methyl-2-(p-tolylamino)-4H-3,1-benzoxazin-4-one.

- Cayman Chemical. (n.d.). URB754 (CAS Number: 86672-58-4).

- Gilmore, J. L., et al. (2001). 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease. Journal of Medicinal Chemistry, 44(18), 2963–2969.

- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). Molecules, 29(23), 5583.

- Ibrahim, S. M., et al. (2013). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. International Journal of Molecular Sciences, 14(12), 24147–24160.

- Queen's University Belfast. (2022). Novel inhibitors and activity-based probes targeting trypsin-like serine proteases.

- Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.

- Identification and Characterization of the Major Huperzine A Metabolite in Rat Blood. (2004). Drug Metabolism and Disposition, 32(12), 1435-1441.

- Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. (2025). Beilstein Journal of Organic Chemistry, 21, 28-34.

- Preparation, Characterization and Application of a Molecularly Imprinted Polymer for Selective Recognition of Sulpiride. (2017). Molecules, 22(5), 724.

Sources

- 1. URB754 - Wikipedia [en.wikipedia.org]

- 2. URB754 has no effect on the hydrolysis or signaling capacity of 2-AG in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a bioactive impurity in a commercial sample of 6-methyl-2-p-tolylaminobenzo[d][1,3]oxazin-4-one (URB754) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 2-Aryl-4H-3,1-benzoxazin-4-ones: A Case Study with 2-Phenyl-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] These compounds exhibit a wide range of biological activities, making them attractive starting points for the design of novel therapeutic agents.[1] Furthermore, their rigid, planar structure and potential for various substitutions make them valuable building blocks for functional materials. A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and the predictive engineering of new materials.

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure of a molecule. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This in-depth technical guide will provide a comprehensive overview of the process of determining and analyzing the crystal structure of a 2-aryl-4H-3,1-benzoxazin-4-one derivative.

Due to the current unavailability of published crystallographic data for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, this guide will utilize the publicly available, high-quality crystallographic data for the closely related analogue, 2-phenyl-4H-3,1-benzoxazin-4-one , as a detailed case study.[3][4] The principles and methodologies described herein are directly applicable to the structural analysis of the target molecule and other derivatives of this important heterocyclic system.

Synthesis and Crystallization

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is typically achieved through the cyclization of N-acylanthranilic acids.[1] A common and effective method involves the reaction of an anthranilic acid with an appropriate acyl chloride, followed by cyclodehydration.

Experimental Protocol: Synthesis of a 2-Aryl-4H-3,1-benzoxazin-4-one

-

N-Acylation of Anthranilic Acid: To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or a mixture of an inert solvent and a base like triethylamine), the desired aroyl chloride (e.g., benzoyl chloride) is added dropwise, typically at a reduced temperature to control the exothermicity of the reaction. The reaction mixture is then stirred at room temperature to ensure complete formation of the N-aroylanthranilic acid intermediate.

-

Cyclodehydration: The N-aroylanthranilic acid is subsequently cyclized to the corresponding benzoxazinone. This is often achieved by heating the intermediate in a dehydrating agent such as acetic anhydride.

-

Isolation and Purification: Upon completion of the reaction, the product is isolated by pouring the reaction mixture into water, which precipitates the solid benzoxazinone. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield single crystals suitable for X-ray diffraction analysis.

Obtaining High-Quality Single Crystals

The growth of single crystals of sufficient size and quality is a critical prerequisite for a successful X-ray diffraction experiment. This is often more of an art than a science and may require screening of various conditions. A common method is slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement

Single-crystal X-ray diffraction operates on the principle of the interaction of a monochromatic X-ray beam with the electron clouds of the atoms in a crystalline solid. The regularly arranged atoms in the crystal lattice diffract the X-rays in a specific pattern of spots of varying intensities. The geometric arrangement of these spots provides information about the unit cell dimensions and symmetry, while their intensities are used to determine the arrangement of atoms within the unit cell.

Experimental Workflow for Single-Crystal X-ray Diffraction

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. The crystal is cooled (typically to 100-173 K) to minimize thermal vibrations of the atoms, which results in better quality data. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the positions and intensities of the diffracted beams.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This results in a file containing the Miller indices (h, k, l) and the corrected intensity for each reflection.

-

Structure Solution: The "phase problem" is the central challenge in X-ray crystallography, as the phases of the diffracted waves are not directly measured. Computational methods, such as direct methods or Patterson methods, are used to generate an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final refined structure is validated using various crystallographic metrics and software tools to ensure its quality and chemical reasonableness. The geometric parameters (bond lengths, angles), intermolecular interactions, and crystal packing are then analyzed.

The Crystal Structure of 2-Phenyl-4H-3,1-benzoxazin-4-one: A Detailed Analysis

The crystal structure of 2-phenyl-4H-3,1-benzoxazin-4-one provides a representative example of the structural features of this class of compounds.[3][4]

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₄H₉NO₂ |

| Formula Weight | 223.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 13.3055 (16) Å |

| b | 3.8930 (4) Å |

| c | 20.445 (2) Å |

| α | 90° |

| β | 94.946 (3)° |

| γ | 90° |

| Volume | 1055.1 (2) ų |

| Z | 4 |

| Temperature | 295 (2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R₁) | 0.053 |

| wR₂ | 0.187 |

Data obtained from the publication by Thilagavathy et al. (2009).[3]

Molecular Structure

The molecular structure of 2-phenyl-4H-3,1-benzoxazin-4-one is nearly planar. The dihedral angle between the phenyl ring and the benzoxazinone moiety is minimal, indicating a high degree of conjugation between the two ring systems.[3] This planarity is a key feature that can influence the biological activity and material properties of these compounds.

Figure 2: A 2D representation of the molecular structure of 2-phenyl-4H-3,1-benzoxazin-4-one.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the crystal structure of 2-phenyl-4H-3,1-benzoxazin-4-one, the molecules are organized into stacks.[3][4] This packing is stabilized by weak intermolecular C-H···O interactions and π-π stacking interactions between the aromatic rings of adjacent molecules.[3] These non-covalent interactions are crucial in determining the physical properties of the solid material, such as its melting point and solubility.

Implications for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

While the specific crystal structure of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is not available, the detailed analysis of its close analogue, 2-phenyl-4H-3,1-benzoxazin-4-one, allows for well-founded predictions about its structural features. The addition of methyl groups at the 6-position of the benzoxazinone core and the 4-position of the phenyl ring is not expected to significantly alter the overall planarity of the molecule. However, these substitutions will influence the crystal packing. The methyl groups may introduce steric hindrance that could affect the π-π stacking arrangement observed in the unsubstituted analogue. Furthermore, the C-H bonds of the methyl groups could participate in additional weak intermolecular interactions, potentially leading to a different packing motif.

Conclusion

This technical guide has outlined the essential methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-aryl-4H-3,1-benzoxazin-4-ones, using 2-phenyl-4H-3,1-benzoxazin-4-one as a detailed case study. The structural insights gained from such analyses are invaluable for understanding the properties of these compounds and for guiding the design of new derivatives with enhanced biological activity or desired material characteristics. The near-planar geometry and the nature of the intermolecular interactions are key determinants of the behavior of these molecules in both biological systems and the solid state. For researchers in drug discovery and materials science, a thorough crystallographic investigation is a critical step in the development of novel and effective 4H-3,1-benzoxazin-4-one-based compounds.

References

-

Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. [Link]

-

Coates, I. H., & Tedder, J. M. (2015). Synthesis and X-ray Structural Studies of a Substituted 2,3,4,5-Tetrahydro-1H-3-benzazonine and a 1,2,3,5-Tetrahydro-4,3-benzoxazonine. Molecules, 20(1), 156-167. [Link]

-

Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]

-

Various Authors. (2023). X-ray diffraction (XRD) pattern of polybenzoxazin. ResearchGate. [Link]

-

Li, J., Wang, Y., & Li, Y. (2011). 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1748. [Link]

-

Silva, A. M. S., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1301, 137321. [Link]

-

Pawar, S. S., & Semwal, A. (2016). Synthetic and Biological Profile of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-577. [Link]

-

El-Hashash, M. A., El-Naggar, M. M., & El-Sawy, E. R. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Egyptian Journal of Chemistry, 64(10), 5695-5704. [Link]

-

Sandhya, N. C., Chandra, Suresha, G. P., Lokanath, N. K., & Mahendra, M. (2015). Crystal structure of 2-(4-methylphenyl)-4H-1,3-benzothiazine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o74–o75. [Link]

-

Ibrahim, S. S., & Abdel-Halim, A. M. (2015). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. CORE. [Link]

-

NextSDS. (n.d.). 6-METHYL-2-PHENYL-4H-3,1-BENZOXAZIN-4-ONE. NextSDS. [Link]

-

Fülöp, F., Pihlaja, K., Mattinen, J., & Bernáth, G. (1987). Studies on the benzoxazine series. Part 1. Preparation and 1H and 13C nuclear magnetic resonance structural study of some substituted 3,4-dihydro-2H-1,3-benzoxazines. Journal of the Chemical Society, Perkin Transactions 2, 1149-1155. [Link]

-

Various Authors. (2024). Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zaydi, K. M. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. University of Helsinki. [Link]

-

Ajani, O. O., Audu, O. Y., Germann, M. W., & Babatunde, B. (2022). Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. ResearchGate. [Link]

-

Chen, Y.-L., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Introduction

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] These molecules have garnered considerable attention due to their broad spectrum of activities, including potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3] The compound 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one belongs to this important class of molecules. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these characteristics fundamentally influence a compound's behavior in biological systems, its formulation potential, and its suitability for various therapeutic applications.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and experimentally grounded protocols to effectively work with and characterize this compound. While specific experimental data for the title compound is not widely available in published literature, this guide leverages data from the closely related analog, 6-methyl-2-phenyl-4H-benzo[d][4]oxazin-4-one, to provide a robust predictive framework. Furthermore, detailed, field-proven methodologies for determining key physicochemical parameters are presented to ensure scientific integrity and reproducibility.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. For 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, a combination of spectroscopic techniques is essential for structural elucidation and purity assessment.

Synthesis Pathway

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is well-established and typically proceeds through the cyclization of N-acyl anthranilic acids.[3][5] A common and effective method involves the reaction of the appropriately substituted anthranilic acid with an acylating agent, followed by cyclization. For the title compound, this would involve the reaction of 5-methylanthranilic acid with 4-methylbenzoyl chloride, followed by cyclodehydration.

Caption: General synthesis pathway for 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

Spectroscopic Characterization

| Technique | Observed Features for 6-methyl-2-phenyl-4H-benzo[d][4]oxazin-4-one[6] |

| ¹H-NMR (400 MHz, CDCl₃) | δ 8.29 (d, 2H), 8.04 (s, 1H), 7.66-7.47 (complex, 5H), 2.49 (s, 3H, ArCH₃) |

| ¹³C-NMR (101 MHz, CDCl₃) | δ 159.8, 156.4, 144.8, 138.7, 137.8, 132.4, 130.4, 128.7, 128.19, 128.17, 127.0, 116.7, 21.2 |

| IR (thin film) | 1752 cm⁻¹ (C=O, lactone), 1607 cm⁻¹ (C=N) |

| HRMS (ESI) | m/z [M+H]⁺ for C₁₅H₁₁NO₂: calculated 238.0868, found 238.0870 |

For the title compound, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, one would expect a similar spectroscopic profile with the addition of a singlet corresponding to the methyl group on the 4-methylphenyl ring in the ¹H-NMR spectrum (around 2.4 ppm) and an additional carbon signal in the ¹³C-NMR spectrum.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both in vitro and in vivo settings. The following section details the key properties and provides standardized protocols for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 1-2°C.

-

Reference Value: The melting point for the analogous compound, 6-methyl-2-phenyl-4H-benzo[d][4]oxazin-4-one, is reported as 144–145 °C .[6] Another related compound, 6-Methyl-2-(p-Tolylamino)-4H-3,1-Benzoxazin-4-one, has a reported melting point of 150-152°C .[7] It is anticipated that the title compound will have a similar melting point.

Experimental Protocol: Capillary Melting Point Determination [8][9]

-

Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.[9] If necessary, gently crush the crystalline sample using a mortar and pestle.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of approximately 3 mm. Pack the sample tightly by tapping the sealed end of the capillary on a hard surface.[10]

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1–2 °C per minute to allow for thermal equilibrium.[8]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Solubility

Solubility, particularly aqueous solubility, is a critical parameter that influences a drug's absorption and distribution. Benzoxazinone derivatives are generally characterized by low water solubility.

Experimental Protocol: Determination of Aqueous Solubility (OECD 105) [4][11]

This protocol is based on the flask method, suitable for substances with a solubility greater than 10⁻² g/L.

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[11]

-

Equilibration:

-

Add an excess amount of the test substance to a known volume of distilled water in a flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation: Separate the solid and aqueous phases by centrifugation or filtration. Ensure that no solid particles are carried over into the aqueous phase.

-

Quantification: Analyze the concentration of the dissolved substance in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL or µg/mL).

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and dictates its ionization state at a given pH. This is crucial for predicting its behavior in different physiological compartments. For poorly soluble compounds, traditional potentiometric titration can be challenging.

Experimental Protocol: pKa Determination for Sparingly Soluble Compounds [12][13]

A common approach involves performing titrations in a mixed solvent system (e.g., methanol-water or DMSO-water) and extrapolating to obtain the aqueous pKa.[13]

-

Solvent Preparation: Prepare a series of hydro-organic solvent mixtures with varying compositions (e.g., 30%, 50%, 70% methanol in water).

-

Potentiometric Titration:

-

Dissolve a precise amount of the compound in each solvent mixture.

-

Titrate the solution with a standardized solution of HCl or NaOH.

-

Record the pH at regular intervals of titrant addition using a calibrated pH electrode.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the pKa in each solvent mixture from the inflection point of the curve.

-

-

Extrapolation: Plot the determined pKa values against the mole fraction of the organic solvent and extrapolate the linear portion of the graph to zero organic solvent content to estimate the aqueous pKa.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107) [14][15][16]

This method is suitable for compounds with LogP values in the range of -2 to 4.[14]

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning:

-

Dissolve a known amount of the test substance in either the n-octanol or water phase.

-

Combine the two phases in a vessel at a defined volume ratio.

-

Shake the vessel until equilibrium is reached (the time required should be determined in a preliminary experiment).

-

-

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.[14]

-

Quantification: Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water The result is typically expressed as its base-10 logarithm (LogP).

Workflow for Physicochemical Characterization

The systematic characterization of a novel compound like 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one follows a logical progression of experiments.

Caption: A typical workflow for the comprehensive physicochemical characterization of a new chemical entity.

Conclusion

This technical guide provides a foundational framework for understanding and evaluating the physicochemical properties of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. While specific experimental data for this molecule remains limited in the public domain, the use of data from close structural analogs, combined with standardized and robust experimental protocols, offers a reliable pathway for its characterization. The methodologies outlined herein, grounded in established scientific principles and regulatory guidelines, are designed to ensure the generation of high-quality, reproducible data. For researchers engaged in the development of benzoxazinone-based compounds, a thorough physicochemical profiling as described is an indispensable step in advancing these promising molecules from the laboratory to potential clinical applications.

References

-

OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

FILAB (n.d.), OECD 105 Testing Services, Retrieved from [Link].

-

European Commission (n.d.), A.8. PARTITION COEFFICIENT, Retrieved from [Link].

- De Vrieze, M., & De Vijlder, T. (2014). Development of Methods for the Determination of pKa Values.

-

The Royal Society of Chemistry (n.d.), Supporting Information, Retrieved from [Link].

- Subirats, X., et al. (2019). Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. In Pharmaceutical Profiling in Drug Discovery.

-

Encyclopedia.pub (2022). Methods for Determination of Lipophilicity. Retrieved from [Link].

- Kaliszan, R., et al. (2001). Determination of pKa Values by Liquid Chromatography. LCGC North America, 19(6), 616-624.

-

University at Buffalo (n.d.), Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs, Retrieved from [Link].

-

SciRes Literature (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from [Link].

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

DergiPark (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link].

-

OECD (2009), Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei), OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].

-

ResolveMass Laboratories Inc. (n.d.), Melting Point Determination, Retrieved from [Link].

-

Analytice (2017). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link].

-

University of Massachusetts (n.d.), DETERMINATION OF MELTING POINTS, Retrieved from [Link].

-

University of Calgary (n.d.), Melting point determination, Retrieved from [Link].

-

A.KRÜSS Optronic (n.d.), Melting point determination, Retrieved from [Link].

-

Japanese Pharmacopoeia (n.d.), DETERMINATION OF MELTING POINTS, Retrieved from [Link].

-

Afinidad (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Retrieved from [Link].

-

GSC Online Press (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][4]–oxazin–4–one and 3 o. Retrieved from [Link].

-

Bunce, R. A., et al. (2019). 4H-Benzo[d][4]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3559.

-

PubChem (n.d.), 2-Phenyl-4H-1,3-benzoxazin-4-one, Retrieved from [Link].

- Sathish, N.K., et al. (2012). Synthesis, Characterisation and Anti-inflammatory Activity of some Novel Quinazolin-4-(3h)-one Analogues.

-

Chemical Synthesis Database (2025). 2-phenyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link].

-

ResearchGate (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Retrieved from [Link].

- Thilagavathy, R., et al. (2016). 2-Phenyl-4H-3,1-benzoxazin-4-one.

-

Modern Scientific Press (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link].

-

GSC Online Press (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link].

-

PubChem (n.d.), 6-{[2-(4-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}, Retrieved from [Link].

-

NIST (n.d.), Methanone, (4-methylphenyl)phenyl-, Retrieved from [Link].

- Gholam-Hossien, I., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4945.

-

Journal of Chemical and Pharmaceutical Research (2012). Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. Retrieved from [Link].

-

Journal of Physical Chemistry & Biophysics (2022). UV-Vis Spectroscopic Study on a New Synthesized 4-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide as Calorimetric Reagent For Mg2+ Ions. Retrieved from [Link].

-

NextSDS (n.d.), 6-METHYL-2-PHENYL-4H-3,1-BENZOXAZIN-4-ONE, Retrieved from [Link].

-

SpectraBase (n.d.), 6-(methylthio)-4-oxo-2-phenyl-4H-1,3-thiazine-5-carboxamide, Retrieved from [Link].

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciresliterature.org [sciresliterature.org]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. filab.fr [filab.fr]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pannellum [makerspace.ruhr-uni-bochum.de]

- 8. resolvemass.ca [resolvemass.ca]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. oecd.org [oecd.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oecd.org [oecd.org]

- 15. enfo.hu [enfo.hu]

- 16. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to Prospective Molecular Docking of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one with Cyclooxygenase-2 (COX-2)

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets.[1][2][3] This guide presents a comprehensive, field-proven protocol for conducting a prospective molecular docking study of the novel compound 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6][7] Given the established role of Cyclooxygenase-2 (COX-2) in inflammation, this enzyme serves as a highly relevant and rational target for this exemplar study.[8][9] This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, from target selection and system preparation to docking execution and results validation, thereby establishing a robust framework for in silico analysis.

Introduction and Rationale

The Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological properties, making them attractive candidates for drug discovery programs.[6][10][11] Studies have demonstrated activities such as anticancer, anti-inflammatory, and enzyme inhibition across various benzoxazinone analogues.[4][7] The specific compound of interest, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, combines this active core with substituted phenyl rings, suggesting a potential for specific and potent biological interactions.

Target Selection: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[9] Two isoforms exist, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and highly expressed during inflammatory processes.[9] Consequently, selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12] The anti-inflammatory potential of various benzoxazinone derivatives makes COX-2 an expertly chosen and logical protein target for this docking study.[8]

For this guide, we will utilize the high-resolution crystal structure of Mus musculus COX-2 complexed with the selective inhibitor Celecoxib, available from the RCSB Protein Data Bank (PDB) under the accession code 3LN1 .[13]

Comprehensive Methodology: A Self-Validating Protocol

This section details the complete workflow for a rigorous molecular docking study. Each step is designed to ensure technical accuracy and reproducibility, forming a self-validating system.

Required Software and Resources

-

3D Structure Visualization and Preparation: UCSF Chimera or PyMOL

-

Ligand Structure Generation: ChemDraw, MarvinSketch, or PubChem

-

Docking Software: AutoDock Vina[14]

-

Preparation Scripts: AutoDock MGLTools[14]

-

Protein Structure Database: RCSB Protein Data Bank (PDB)

Experimental Workflow Diagram

The following diagram outlines the logical flow of the entire docking protocol, from initial data retrieval to final analysis.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]

- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates [jstage.jst.go.jp]

- 8. nu.edu.om [nu.edu.om]

- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. rcsb.org [rcsb.org]

- 13. tandfonline.com [tandfonline.com]

- 14. youtube.com [youtube.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Characterization of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the heterocyclic compound, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the broad and versatile class of benzoxazinones. We will delve into the scientific rationale behind the synthetic strategies, provide detailed experimental protocols, and discuss the potential significance of this molecule within the broader context of medicinal chemistry.

Introduction: The Significance of the 4H-3,1-Benzoxazin-4-one Core

The 4H-3,1-benzoxazin-4-one ring system is a cornerstone in the field of heterocyclic chemistry, recognized for its role as a "privileged scaffold." This designation is attributed to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Derivatives of this core structure have been reported to exhibit a remarkable spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4][5]

The inherent reactivity of the 4H-3,1-benzoxazin-4-one moiety, particularly its susceptibility to nucleophilic attack, also renders it a valuable synthetic intermediate.[2][6] This reactivity is frequently exploited for the synthesis of other important heterocyclic systems, most notably quinazolinones, which are themselves a significant class of biologically active compounds.[7]

This guide will focus on a specific, yet representative, member of this class: 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one . Through a detailed exploration of its synthesis and characterization, we aim to provide a practical framework for the investigation of other novel benzoxazinone derivatives.

The Synthetic Pathway: A Rational Approach to Construction

The discovery and synthesis of novel organic molecules are often guided by established and reliable chemical transformations. The construction of the 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one scaffold is most logically achieved through a well-precedented two-step sequence involving the acylation of a substituted anthranilic acid followed by cyclodehydration.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection. The benzoxazinone ring can be conceptually broken down into two primary building blocks: 5-methylanthranilic acid and 4-methylbenzoyl chloride. This approach is based on the widely employed method of N-acylation followed by intramolecular cyclization.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis

The forward synthesis, therefore, proceeds as follows:

-

N-Acylation: 5-methylanthranilic acid is reacted with 4-methylbenzoyl chloride in the presence of a suitable base, typically pyridine. The pyridine serves a dual purpose: it acts as a solvent and neutralizes the hydrochloric acid byproduct generated during the reaction. This step yields the intermediate, N-(4-methylbenzoyl)-5-methylanthranilic acid.

-

Cyclodehydration: The resulting N-acylanthranilic acid is then subjected to cyclodehydration to form the final benzoxazinone ring. This is most commonly achieved by heating with acetic anhydride. The acetic anhydride acts as a dehydrating agent, facilitating the intramolecular condensation between the carboxylic acid and the amide functionalities.

Caption: Synthetic workflow for the target molecule.

Experimental Protocol: A Detailed Methodology

The following is a representative experimental protocol for the synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

Materials:

-

5-methylanthranilic acid

-

4-methylbenzoyl chloride

-

Pyridine (anhydrous)

-

Acetic anhydride

-

Ethanol

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of N-(4-methylbenzoyl)-5-methylanthranilic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylanthranilic acid (1.0 eq) in anhydrous pyridine (10 volumes).

-

To this solution, add 4-methylbenzoyl chloride (1.1 eq) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice-cold water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain the crude N-(4-methylbenzoyl)-5-methylanthranilic acid.

-

Recrystallize the crude product from ethanol to obtain the pure intermediate.

Step 2: Synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

-

Place the purified N-(4-methylbenzoyl)-5-methylanthranilic acid (1.0 eq) in a round-bottom flask.

-

Add acetic anhydride (5-10 volumes) to the flask.

-

Heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution upon cooling.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Structural Elucidation and Characterization

The identity and purity of the synthesized 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one must be confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the expected regions, two distinct methyl singlets, and the absence of the carboxylic acid and amide N-H protons from the intermediate. |

| ¹³C NMR | The presence of the characteristic carbonyl carbon of the benzoxazinone ring, along with the appropriate number of aromatic and methyl carbons. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the lactone in the benzoxazinone ring (typically around 1760-1740 cm⁻¹), and the C=N stretching vibration. The disappearance of the broad O-H stretch from the carboxylic acid and the N-H stretch from the amide of the intermediate. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the target compound (C₁₆H₁₃NO₂). |

Significance and Potential Applications

The discovery of novel benzoxazinone derivatives like 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is of significant interest to the medicinal chemistry community. The specific substitution pattern of this molecule, with methyl groups on both the benzoxazinone core and the phenyl substituent, can influence its lipophilicity, metabolic stability, and ultimately its biological activity.

Based on the known pharmacological profile of the benzoxazinone scaffold, this compound could be a candidate for screening in a variety of biological assays, including:

-

Antimicrobial assays: Against a panel of pathogenic bacteria and fungi.[3]

-

Anti-inflammatory assays: To evaluate its potential to inhibit inflammatory pathways.[4]

-

Anticancer assays: Against various cancer cell lines.

-

Enzyme inhibition assays: Targeting specific enzymes such as proteases or kinases.[5]

Furthermore, this molecule can serve as a versatile building block for the synthesis of a library of related compounds, such as quinazolinones, by reacting it with various nitrogen-based nucleophiles.[6]

Conclusion

The synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one represents a logical and scientifically sound exploration within the well-established field of benzoxazinone chemistry. By following the rational synthetic pathway and detailed experimental protocols outlined in this guide, researchers can confidently prepare this and other novel derivatives for further investigation. The continued exploration of this privileged scaffold holds significant promise for the discovery of new therapeutic agents and valuable synthetic intermediates.

References

-

El-Mekabaty, A. (2012). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry, 2(3), 45-51. [Link]

-

Pawar, S. et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 555-575. [Link]

-

Hasui, T. et al. (2014). Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 22(19), 5428-5445. [Link]

-

El-Sayed, W. A. et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Revista Boliviana de Química, 38(5), 209-218. [Link]

-

Ibrahim, S. M. et al. (2015). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. International Journal of Molecular Sciences, 16(12), 28249–28261. [Link]

-

Al-Suwaidan, I. A. et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

-

6-methyl-2-phenyl-4h-3,1-benzoxazin-4-one. (n.d.). PubChem. [Link]

-

6-Methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one. (n.d.). UNODC. [Link]

-

Reddy, C. R. et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4983. [Link]

-

Ghorab, M. M. et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 22-34. [Link]

-

6-METHYL-2-PHENYL-4H-3,1-BENZOXAZIN-4-ONE. (n.d.). NextSDS. [Link]

-

Siddiqui, N. et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

-

6-Methyl-2-(p-tolylamino)-4H-31-benzoxazin-4-one. (n.d.). SpecAU. [Link]

-

6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one. (n.d.). EPA. [Link]

-

Patel, D. R. et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Scientific Research, 12(4), 1-2. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sapub.org [sapub.org]

- 4. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 5. jocpr.com [jocpr.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

A Detailed Protocol for the Synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the heterocyclic compound 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. 4H-3,1-benzoxazin-4-one derivatives are a critical class of compounds in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of other important heterocycles like quinazolinones and exhibiting a wide range of biological activities.[1] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It is based on a robust and well-established two-step synthetic route involving N-acylation followed by cyclodehydration, explaining the chemical principles behind each step to ensure reproducibility and success.

Introduction and Reaction Principle

The synthesis of 2,6-disubstituted-4H-3,1-benzoxazin-4-ones is a cornerstone reaction in heterocyclic chemistry. These molecules are valuable synthons due to the electrophilic nature of the C2 and C4 positions, making them susceptible to nucleophilic attack and ring-opening reactions, which allows for their conversion into a variety of other molecular scaffolds.[2][3]

The chosen synthetic strategy proceeds in two distinct, high-yielding stages:

-

N-Acylation: The synthesis begins with the nucleophilic acyl substitution reaction between 2-amino-5-methylbenzoic acid and 4-methylbenzoyl chloride. The amino group of the anthranilic acid derivative attacks the electrophilic carbonyl carbon of the acyl chloride. A base, typically pyridine, is used both as a solvent and an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

Cyclodehydration: The resulting N-acyl anthranilic acid intermediate is then cyclized. This is an intramolecular condensation reaction where the carboxylic acid group reacts with the amide, eliminating a molecule of water to form the six-membered oxazinone ring. This step is typically facilitated by a dehydrating agent such as acetic anhydride or thionyl chloride under heating.[1]

This method is reliable, scalable, and utilizes readily available starting materials, making it highly applicable in a research setting.

Visualized Reaction Scheme and Mechanism

The overall synthetic pathway is illustrated below, starting from the key precursors.

Figure 1: Overall two-step synthesis workflow.

The mechanism involves a well-established sequence of acylation followed by an intramolecular cyclization.

Figure 2: Key mechanistic stages of the synthesis.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| 2-Amino-5-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 2941-78-8 | Purity ≥ 98% |

| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 874-60-2 | Purity ≥ 98%, handle in fume hood |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous grade |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Purity ≥ 99% |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated (37%) |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or absolute for recrystallization |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up procedures |

Laboratory Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

Detailed Synthesis Protocol

Safety First: This protocol involves corrosive and irritating chemicals. All steps must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Stage 1: Synthesis of N-(4-methylbenzoyl)-2-amino-5-methylbenzoic Acid (Intermediate)

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Initial Reaction Mixture: To the flask, add 2-amino-5-methylbenzoic acid (7.55 g, 0.05 mol). Add 50 mL of anhydrous pyridine. Stir the mixture at room temperature until the solid is fully dissolved.

-

Acylation: Dissolve 4-methylbenzoyl chloride (8.50 g, 0.055 mol, 1.1 eq) in 20 mL of anhydrous pyridine. Add this solution to the dropping funnel.

-

Reaction Execution: Cool the flask in an ice bath to 0-5 °C. Add the 4-methylbenzoyl chloride solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. A precipitate of pyridine hydrochloride may form.

-

Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into a beaker containing 250 mL of crushed ice and water. Stir vigorously for 15 minutes.

-

Acidify the mixture to pH 2-3 by slowly adding concentrated hydrochloric acid. This step protonates the carboxylate and precipitates the product.

-

Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove residual pyridine hydrochloride.

-

Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically 85-95%.

-

Stage 2: Synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

-

Setup: Place the dried N-(4-methylbenzoyl)-2-amino-5-methylbenzoic acid (5.38 g, 0.02 mol) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cyclization Reaction: Add acetic anhydride (30 mL) to the flask. Heat the mixture to reflux (approximately 140 °C) using a heating mantle.[3]

-

Causality Note: Acetic anhydride serves as both the solvent and the dehydrating agent, facilitating the intramolecular cyclization to form the benzoxazinone ring.[2]

-

-

Reaction Monitoring: Maintain the reflux for 2-3 hours. The solid should dissolve as the reaction proceeds. Monitor for the disappearance of the starting material by TLC.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled solution into a beaker containing 200 g of crushed ice while stirring. This will precipitate the product and quench the excess acetic anhydride.

-

Continue stirring for 30 minutes until the ice has completely melted and the product has fully precipitated.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water (2 x 30 mL) followed by a cold, saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acetic acid, and finally with cold water again (2 x 30 mL).

-

Recrystallize the crude product from ethanol to obtain pure, crystalline 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. The expected yield after recrystallization is typically 70-85%.

-

Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Literature values for similar structures suggest a melting point in the range of 120-150 °C. The determined melting point should have a narrow range (± 2 °C).

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include:

-

¹H NMR Spectroscopy: Expected signals would correspond to the aromatic protons on both rings and the two methyl group singlets.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Stage 1 | Incomplete reaction; moisture in reagents/glassware. | Extend reaction time. Ensure use of anhydrous pyridine and dry glassware. Check the quality of the 4-methylbenzoyl chloride. |

| Oily product in Stage 1 | Incomplete removal of pyridine; impure starting materials. | Ensure thorough washing of the precipitate with cold water. Consider an additional wash with cold, dilute HCl. |

| Low yield in Stage 2 | Incomplete cyclization; product loss during work-up. | Ensure reflux temperature is maintained. Increase reflux time. Use minimal hot ethanol for recrystallization to avoid product loss. |

| Intermediate isolated in Stage 2 | Insufficient heating or reaction time for cyclization. | Re-subject the isolated intermediate to the reaction conditions (reflux in acetic anhydride) for a longer duration.[5] |

| Product discoloration | Impurities from starting materials or side reactions. | Ensure high-purity starting materials. Perform the recrystallization step carefully, potentially with the addition of a small amount of activated charcoal. |

References

-

Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]

-

El-Hashash, M. A., & Guirguis, D. B. (2013). Synthesis of 2-(4-bromophenyl)-4H-3,1-bezoxazin-4-one. As cited in Pawar, et al. (2016). World Journal of Pharmaceutical Research, 5(6), 556-578. Available at: [Link]

-

Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. Available at: [Link]

-

Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41-57. Available at: [Link]

-

Khan, I., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 16-27. Available at: [Link]

-

Shariat, M., et al. (2013). Synthesis of various 2-subtituted 4H-3,1-benzoxazin-4-one using cyanuric chloride and N,N-dimethyl formamide as effective cyclizing agent. As cited in Pawar, et al. (2016). World Journal of Pharmaceutical Research, 5(6), 556-578. Available at: [Link]

-

Zenthy, A. Z. (2014). Synthesis of some new 2-substituted aminobenzoic acid... using 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one. Afinidad, 79(597). Available at: [Link]

-

Bunce, R. A., et al. (2018). 4H-Benzo[d][2][6]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 23(1), 107. Available at: [Link]

-

Errerd, L. F., & Straley, J. M. (1951). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 19, 2671-2674. Available at: [Link]

-

Abdollahi, S., & Shariat, M. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-710. Available at: [Link]

-

Pawar, S. B., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-578. Available at: [Link]

-

Wang, L., et al. (2013). Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones. Organic & Biomolecular Chemistry, 11(23), 3793-3796. Available at: [Link]

-

Ibrahim, S. S., et al. (2015). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. International Journal of Molecular Sciences, 16(12), 28247-28263. Available at: [Link]

- Bach, N. J., & Kornfeld, E. C. (1976). Process for preparing benzoxazines. U.S. Patent No. 3,989,698. Washington, DC: U.S. Patent and Trademark Office.

-

Reddy, T. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. Available at: [Link]

-

Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. Available at: [Link]

-

Reddy, T. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. Available at: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Abstract